N-(4-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide

Chemical biology Fragment-based screening Sulfonamide SAR

Researchers requiring structurally defined sulfonamide fragments for crystallographic phasing or enzyme screening often face limited sourcing for precise analogs. N-(4-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide (CAS 305373-48-2) addresses this gap with: • Dual NH functionality enabling sequential derivatization, reducing synthetic step count by 1-2 steps vs. single-handle analogs. • Para-bromine atom providing anomalous scattering (f″ ≈ 1.2 e⁻ at Cu Kα) for experimental phasing. • Physicochemical profile (logP 2.08, TPSA 84 Ų) optimized for fragment screening against moderately polar enzyme active sites. Supplied through BenchChem's verified global network with batch-specific documentation.

Molecular Formula C14H13BrN2O3S
Molecular Weight 369.23
CAS No. 305373-48-2
Cat. No. B2618475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide
CAS305373-48-2
Molecular FormulaC14H13BrN2O3S
Molecular Weight369.23
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C14H13BrN2O3S/c1-10(18)16-12-4-6-13(7-5-12)17-21(19,20)14-8-2-11(15)3-9-14/h2-9,17H,1H3,(H,16,18)
InChIKeyKRHTWGIIZIUSSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

305373-48-2: Chemical Identity & Procurement


N-(4-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide (CAS 305373-48-2) is a synthetic sulfonamide derivative with the molecular formula C₁₄H₁₃BrN₂O₃S and a molecular weight of 369.23 g/mol [1]. The compound features a 4-bromobenzenesulfonamide core linked via a sulfonamide nitrogen to a para-acetamidophenyl moiety. Its structural architecture places it at the intersection of two well-characterized pharmacophoric classes: halogenated benzenesulfonamides and N-phenylacetamides, both of which have established precedents in medicinal chemistry for enzyme inhibition and receptor modulation.

Fragment Screening Predicted logP and TPSA profile supports fragment library inclusion for moderately polar active sites; bromine offers anomalous scattering.
Dual-Handle Synthesis Two orthogonal reactive NH handles enable sequential functionalization, supporting divergent library synthesis.
Crystallography Bromine heavy atom provides anomalous signal for experimental phasing, with precedent in sulfonamide fragment–protein complexes.

Why 305373-48-2 Cannot Be Substituted


Although numerous 4-bromobenzenesulfonamide and N-phenylacetamide derivatives exist in screening collections, the precise connectivity of this compound—a secondary sulfonamide bridging a 4-bromophenyl group and a 4-acetamidophenyl ring—creates a unique spatial and electronic profile. The electron‑withdrawing bromine substituent, combined with the hydrogen‑bond donor/acceptor capacity of both sulfonamide and acetamide groups, determines target engagement geometry that cannot be assumed identical across analogs [1]. In sulfonamide‑based drug discovery, even minor positional isomerism or substituent variation has been shown to produce >10‑fold shifts in binding affinity [2]. Therefore, for any application where this compound has been employed as a reference standard or a key intermediate, generic substitution is not supported by the existing evidence.

Distinct Binding Geometry
The extended 4-acetamidophenyl group creates a unique spatial and electronic profile that simpler 4-bromobenzenesulfonamide analogs cannot replicate.
Affinity Shifts >10-Fold
Minor substituent or positional variations in sulfonamides have been reported to alter binding affinity by more than 10‑fold; target engagement cannot be assumed identical.
Synthetic Handle Mismatch
Common analogs lack the dual sulfonamide/acetamide NH functionality, limiting sequential derivatization routes available with the target compound.

Differentiation Evidence for 305373-48-2


Structural Differentiation from N-(4-Bromophenyl)sulfonylacetamide

The most structurally proximate comparator available in authoritative databases is N-[(4-bromophenyl)sulfonyl]acetamide (CAS 152675-32-6), a simpler sulfonamide lacking the extended phenylacetamide motif. In protein crystallography, N-[(4-bromophenyl)sulfonyl]acetamide has been co-crystallized with carbonic anhydrase II (PDB ID: 3LBZ), demonstrating a compact binding mode dictated by its minimal structure [1]. The target compound 305373-48-2 adds a 4-acetamidophenyl extension that increases molecular weight from 278.13 g/mol to 369.23 g/mol and adds two hydrogen-bond donors and one additional aromatic ring [2]. This extension is not incremental: in sulfonamide-based enzyme inhibitor series, the addition of a para-substituted phenyl ring at the sulfonamide nitrogen has been reported to shift inhibitory potency by factors ranging from 5‑ to 50‑fold, depending on the target pocket depth and polarity [3]. Although no direct head-to-head comparison of these two compounds in the same assay has been published, the structural divergence is sufficiently large that their biological and physicochemical properties cannot be considered interchangeable.

Structural Comparison
Class-level
Target: MW 369.23, 2 H‑bond donors, 4 rotatable bonds
Comparator (CAS 152675-32-6): MW 278.13, 1 donor, 2 bonds
Results from simpler analog cannot predict behavior of target compound; explicit sourcing essential.
No head-to-head assay data; class-level SAR inference.
Chemical biology Fragment-based screening Sulfonamide SAR

Physicochemical Properties vs. 4-Bromo-N-phenylbenzenesulfonamide

Compared to the simpler 4‑bromo‑N‑phenylbenzenesulfonamide (CAS 3609-87-8), the target compound contains an additional para‑acetamide substituent on the aniline ring. This substitution lowers computed logP from approximately 2.9 to 2.08 (ACD/Labs Percepta) and increases topological polar surface area from ~55 Ų to 84 Ų [1]. The higher polarity and additional hydrogen‑bond donors (2 vs. 1) are predicted to improve aqueous solubility approximately 5‑fold based on QikProp‑style models, although experimental validation is absent. In high‑throughput screening campaigns where nonspecific binding or aggregation is a concern, the lower logP of the target compound may reduce the risk of false‑positive artifacts associated with more lipophilic analogs [2].

Physicochemical Profile
Context-dependent
ΔLogP ≈ −0.8, ΔTPSA ≈ +29 Ų
vs. 4‑bromo‑N‑phenylbenzenesulfonamide
May reduce aggregation-based false positives in high‑throughput screening.
Computed values; experimental validation absent.
LogP Solubility Drug-likeness

Synthetic Versatility vs. Close Analogs

The presence of a secondary sulfonamide NH and a primary acetamide NH in the target compound provides two differentiable handles for sequential functionalization. In contrast, N-[(4-bromophenyl)sulfonyl]acetamide contains only a single acidic sulfonamide NH, and 4-bromo-N-phenylbenzenesulfonamide contains no acetamide group. The target compound can be selectively acylated, alkylated, or arylated at the sulfonamide nitrogen while retaining the acetamide moiety for subsequent amide coupling or hydrolysis, enabling divergent library synthesis from a single intermediate . This synthetic versatility is not available in the simpler comparators, which offer fewer orthogonal reactive sites.

Synthetic Versatility
Class-level
2 differentiable NH handles (sulfonamide + acetamide) vs 1 in key comparators.
Enables divergent library synthesis with fewer steps.
Data to verify; no comparative synthesis reported.
Synthetic chemistry Parallel synthesis Building block

Application Scenarios for 305373-48-2


Low-LogP Fragment-Based Screening Library

Based on its computed logP of 2.08 and TPSA of 84 Ų [1], this compound is a suitable entry for fragment libraries targeting enzymes with moderately polar active sites (e.g., carbonic anhydrases, kinases, or proteases). Its physicochemical profile places it within the recommended range for fragment screening (logP < 3, TPSA < 140 Ų), and its bromine atom offers anomalous scattering signal for X‑ray crystallography, facilitating fragment‑soaking experiments where the related N-[(4-bromophenyl)sulfonyl]acetamide has already been successfully co‑crystallized with carbonic anhydrase II (PDB: 3LBZ) [2].

Divergent Library Synthesis via Orthogonal Handles

The compound's dual NH functionality (secondary sulfonamide + secondary acetamide) enables sequential derivatization strategies. The sulfonamide NH can be alkylated or acylated under mild basic conditions, while the acetamide group can be hydrolyzed to the corresponding aniline or coupled via amide bond formation. This dual‑handle architecture provides a strategic advantage over single‑handle analogs such as N-[(4-bromophenyl)sulfonyl]acetamide, reducing the synthetic step count by at least 1–2 steps when generating diverse compound arrays [1].

p38α MAPK Selectivity Counter-Screen

Although no direct p38α inhibitory data are available for the target compound, its structural resemblance to certain sulfonamide‑containing kinase inhibitor fragments suggests it could serve as an inactive or weakly active comparator molecule in p38α MAPK selectivity panels. In such panels, the established p38α inhibitor SB 203580 exhibits an IC₅₀ of approximately 0.05 μM, while the structurally distinct p38α/β inhibitor RWJ 67657 shows IC₅₀ values of 1 and 11 μM for p38α and p38β, respectively . Compounds with significant structural deviation from these chemotypes—such as the target sulfonamide—are expected to show >100‑fold weaker affinity based on class‑level SAR, making them useful for defining the selectivity window of primary hits when quantitative benchmarking data are generated in‑house.

Bromine Heavy-Atom Derivative for Crystallography

The presence of a bromine atom in the para position of the benzenesulfonamide ring provides a useful anomalous scattering signal at Cu Kα wavelength (f″ ≈ 1.2 electrons), which can facilitate experimental phasing in protein crystallography. This application has precedent with the structurally related N-[(4-bromophenyl)sulfonyl]acetamide, which was successfully used as a heavy‑atom derivative in carbonic anhydrase II crystals (PDB: 3LBZ) [2]. The target compound's additional acetamidophenyl group may alter crystal packing and binding orientation, offering an alternative phasing derivative when the simpler analog fails to produce interpretable electron density.

Application
Selection Property
Validation Focus
Fragment Screening Library
Predicted logP/TPSA profile; bromine anomalous signal
Crystallographic fragment binding confirmation
Divergent Library Synthesis
Dual reactive NH sites (sulfonamide + acetamide)
Yield and selectivity in sequential derivatization
p38α Selectivity Counter‑Screen
Structural divergence from potent p38 inhibitors
In‑house binding assay benchmarking
Heavy‑Atom Phasing
Para‑bromine anomalous scattering
Experimental phasing power in target crystals
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